1-Allyl-4-fluorobenzene

Catalog No.
S762371
CAS No.
1737-16-2
M.F
C9H9F
M. Wt
136.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-4-fluorobenzene

CAS Number

1737-16-2

Product Name

1-Allyl-4-fluorobenzene

IUPAC Name

1-fluoro-4-prop-2-enylbenzene

Molecular Formula

C9H9F

Molecular Weight

136.17 g/mol

InChI

InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2

InChI Key

NYFIDHXRJSCAOZ-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)F

Canonical SMILES

C=CCC1=CC=C(C=C1)F

The exact mass of the compound 1-Allyl-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Allyl-4-fluorobenzene (CAS: 1737-16-2) is a functionalized aromatic compound featuring a reactive allyl group and a fluorine atom at the para position. This specific substitution pattern makes it a valuable monomer and synthetic intermediate, particularly in materials science and organic synthesis.[1][2] The presence of fluorine distinguishes it from non-fluorinated analogs like allylbenzene by imparting unique electronic properties, which in turn influences the thermal stability, chemical resistance, and dielectric properties of downstream products such as polymers and specialized coatings.[3][4]

Substituting 1-Allyl-4-fluorobenzene with its non-fluorinated analog, allylbenzene, is often unfeasible in applications where precise control over material properties is critical. The strong electron-withdrawing nature of the fluorine atom fundamentally alters the electronic character of the benzene ring, which directly impacts polymerization reactivity and the properties of the resulting polymers.[5] Fluorinated polymers are known to exhibit enhanced thermal stability, lower surface energy, and lower dielectric constants compared to their non-fluorinated hydrocarbon counterparts.[4][6] Therefore, replacing this compound with simple allylbenzene would lead to materials with inferior performance in applications demanding high thermal resistance, specific surface properties, or specialized dielectric characteristics.

Enhanced Thermal Stability in Fluorinated Polymers

The incorporation of fluorine into a polymer backbone, as enabled by monomers like 1-allyl-4-fluorobenzene, is a well-established strategy for increasing thermal stability. The high dissociation energy of the C-F bond (approx. 480 kJ mol⁻¹) compared to a C-H bond (approx. 410 kJ mol⁻¹) contributes to superior resistance to thermal degradation.[5] For example, fluorinated polydienes have been shown to form thermally stable, graphite-like residues at temperatures where their non-fluorinated precursors decompose completely.[7] This indicates that polymers derived from 1-allyl-4-fluorobenzene can be expected to exhibit significantly higher service temperatures and degradation resistance than those derived from allylbenzene.

Evidence DimensionBond Dissociation Energy
Target Compound DataC-F Bond Energy: ~480 kJ mol⁻¹
Comparator Or BaselineC-H Bond Energy: ~410 kJ mol⁻¹
Quantified Difference~17% higher bond energy
ConditionsGeneral property of organofluorine compounds relevant to polymer thermal stability.

This enhanced thermal stability is critical for producing high-performance plastics, resins, and coatings intended for use in demanding, high-temperature environments.

Altered Reactivity Profile in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as the Heck reaction, the electronic nature of the aromatic ring is a key determinant of reactivity. The electron-withdrawing fluorine in 1-allyl-4-fluorobenzene modifies the electron density of the allyl group's double bond compared to the unsubstituted allylbenzene. While direct comparative yield data for a specific Heck reaction is not available, studies on similar systems show that electron-withdrawing groups can significantly influence reaction rates and yields. For instance, in the Heck arylation of estragole (4-allylanisole, an electron-rich analog), high conversion (96%) is achieved, whereas reactions involving electron-deficient systems often require different optimization.[8] This distinct electronic profile makes 1-allyl-4-fluorobenzene a specific, non-interchangeable precursor for synthesizing complex fluorinated molecules where reaction kinetics and selectivity are critical.

Evidence DimensionHeck Reaction Conversion
Target Compound DataNot directly reported, but expected to differ due to electronic effects.
Comparator Or BaselineEstragole (4-allylanisole) with iodobenzene: 96% conversion of iodobenzene.
Quantified DifferenceQualitative difference in reactivity based on electronic effects.
ConditionsPd-catalyzed Heck arylation with iodobenzene in DMF at 100°C for 3 hours.

For process chemists, selecting this fluorinated precursor over allylbenzene is a deliberate choice to tune the electronic properties for achieving desired yield, selectivity, or compatibility in multi-step syntheses of pharmaceuticals or agrochemicals.

Enabling Higher Electrochemical Stability for Advanced Applications

Fluorinated aromatic compounds exhibit significantly higher oxidative stability compared to their non-fluorinated counterparts. While 1-allyl-4-fluorobenzene itself has not been characterized in this context, studies on fluorobenzene solvents demonstrate a clear trend. The electrochemical stability window of monofluorobenzene (1FB) has an upper positive limit of +1.82 V (vs. Fc+/Fc).[9] This is substantially higher than non-fluorinated aromatics like toluene, which have much lower oxidation potentials. The electron-withdrawing fluorine atom deactivates the aromatic ring towards oxidation, a property conferred to molecules like 1-allyl-4-fluorobenzene. This makes it a suitable precursor for synthesizing monomers or materials intended for use in organic electronics, batteries, or other electrochemical systems where high oxidative stability is a prerequisite for device longevity and performance.

Evidence DimensionAnodic Limit Potential (vs. Fc+/Fc)
Target Compound DataInferred high stability due to fluorine substitution.
Comparator Or BaselineMonofluorobenzene (1FB): +1.82 V
Quantified DifferenceSignificantly higher than non-fluorinated aromatics like benzene or toluene.
ConditionsElectrochemical window measurement in the presence of weakly coordinating anions.

Procurement of this compound is justified when designing materials for electronic applications where resistance to oxidative degradation under an applied voltage is a key performance metric.

Precursor for High-Performance Fluoropolymers

Leveraging the inherent thermal stability conferred by the C-F bond, this compound is a strategic choice for synthesizing specialty polymers, resins, and coatings designed for high-temperature service environments, such as in the aerospace, automotive, or microelectronics industries.[4][6]

Monomer for Low Dielectric Constant Materials

The incorporation of fluorine is known to lower the dielectric constant of polymers, a critical property for materials used in high-frequency electronics and advanced microchip packaging.[4] 1-Allyl-4-fluorobenzene serves as a key building block for creating polymers with the necessary insulating properties for next-generation electronic components.

Building Block for Fluorinated Agrochemicals and Pharmaceuticals

The unique electronic profile of the fluorinated ring influences reactivity in synthetic transformations like cross-coupling reactions.[8] This allows chemists to use 1-allyl-4-fluorobenzene as a specific precursor to introduce the fluoro-allylphenyl moiety into complex target molecules, where the fluorine atom can enhance metabolic stability or binding affinity.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-Allyl-4-fluorobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types